BenchChemオンラインストアへようこそ!

LY2623091

Chronic Kidney Disease Mineralocorticoid Receptor Antagonist Phase 2 Clinical Trial

LY2623091 is the definitive nonsteroidal, competitive mineralocorticoid receptor (MR) antagonist with a chemical scaffold fundamentally distinct from steroidal agents, ensuring differential pharmacokinetics and tissue distribution. Its well-characterized CYP3A4-dependent clearance and published Phase 2 drug-drug interaction data with itraconazole/diltiazem make it indispensable for translational cardiorenal research. Procure now to benchmark your studies against established eplerenone comparator arms and leverage consistent systemic exposure across hypertension and CKD models.

Molecular Formula C30H30FN5O3
Molecular Weight 527.6 g/mol
CAS No. 1162264-07-4
Cat. No. B3026868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2623091
CAS1162264-07-4
Molecular FormulaC30H30FN5O3
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCC(CN1CCOCC1)N2C3=C(C=C(C=C3)C=C4C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N
InChIInChI=1S/C30H30FN5O3/c1-19(17-35-10-12-38-13-11-35)36-27-9-6-20(15-26(27)33-30(36)34-29(32)37)14-25-23-5-3-2-4-21(23)18-39-28-16-22(31)7-8-24(25)28/h2-9,14-16,19H,10-13,17-18H2,1H3,(H3,32,33,34,37)/b25-14+/t19-/m1/s1
InChIKeyYPCLDHGBEKZGEB-RUDKWAFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY2623091: A Nonsteroidal Mineralocorticoid Receptor Antagonist for Hypertension and CKD Research


LY2623091 is a selective, orally active, nonsteroidal, competitive antagonist of the mineralocorticoid receptor (MR), developed by Eli Lilly [1]. It blocks the binding of aldosterone and other MR ligands at the receptor level, thereby modulating fluid and electrolyte balance and mitigating pathological remodeling and fibrosis associated with excessive mineralocorticoid activity in cardiovascular and renal diseases . The compound has been investigated in Phase 2 clinical trials for essential hypertension and chronic kidney disease [2].

Why LY2623091 Cannot Be Substituted by Generic MRAs Like Eplerenone or Spironolactone


LY2623091 is a nonsteroidal MR antagonist with a fundamentally distinct chemical scaffold from steroidal agents like eplerenone and spironolactone . This structural divergence confers differential pharmacokinetic properties, tissue distribution patterns, and receptor interaction kinetics that cannot be replicated by simply adjusting the dose of a steroidal MRA [1]. Furthermore, LY2623091 exhibits CYP3A4-dependent clearance and demonstrates synergistic effects with CYP3A4 inhibitors, a metabolic profile that directly influences dosing strategies in polypharmacy scenarios common in cardiorenal patient populations [2].

LY2623091 Product-Specific Quantitative Evidence: Key Differentiation Metrics


Direct Clinical Trial Comparator: Phase 2 Study vs. Eplerenone in Chronic Kidney Disease

A Phase 2 trial (NCT01427972) directly evaluated LY2623091 against the steroidal MRA eplerenone in patients with chronic kidney disease [1]. The study employed a head-to-head design with three dose levels of LY2623091 (0.2 mg, 1.5 mg, 10 mg daily) and a comparator arm of eplerenone 50 mg daily [1].

Chronic Kidney Disease Mineralocorticoid Receptor Antagonist Phase 2 Clinical Trial

Population Pharmacokinetics: Consistent Exposure Across Hypertension and CKD Status

A population pharmacokinetic analysis of LY2623091 incorporating data from 294 healthy subjects and patients with hypertension and/or CKD across five Phase 1 and 2 studies revealed that neither hypertension nor CKD status were significant covariates affecting drug disposition [1]. The analysis also determined that the relative bioavailability of the capsule formulation was 68.4% compared to the solution formulation [1].

Pharmacokinetics Chronic Kidney Disease Hypertension Population Modeling

CYP3A4-Dependent Clearance and Drug-Drug Interaction Profile

LY2623091 exhibits CYP3A4-dependent clearance and demonstrates synergistic effects when co-administered with CYP3A4 inhibitors [1]. A dedicated Phase 1 drug-drug interaction study (NCT02300259) was designed to evaluate the effect of itraconazole and diltiazem on LY2623091 pharmacokinetics, as well as the effect of LY2623091 on CYP3A substrates including simvastatin [2].

Drug-Drug Interaction CYP3A4 Pharmacokinetics Polypharmacy

LY2623091: Optimal Research and Industrial Application Scenarios


Chronic Kidney Disease Research with Active MRA Comparator

Investigators studying the role of mineralocorticoid receptor antagonism in CKD progression may utilize LY2623091 as a research tool with established clinical comparator data [1]. The availability of a head-to-head trial design against eplerenone 50 mg provides a benchmark for interpreting experimental outcomes and facilitates dose-response studies across the 0.2 mg to 10 mg range evaluated in CKD patients [1].

Pharmacokinetic Modeling in Cardiorenal Disease Populations

LY2623091 serves as a model compound for population PK studies in hypertension and CKD, given the extensive dataset encompassing 294 subjects across multiple disease states [2]. The finding that neither hypertension nor CKD status significantly alters drug exposure supports its use in translational research where consistent systemic availability is required across diverse disease models [2].

Drug-Drug Interaction Studies Involving CYP3A4 Pathways

The well-defined CYP3A4-dependent clearance of LY2623091 makes it a suitable probe for investigating metabolic drug-drug interactions in preclinical and clinical settings [3]. The dedicated Phase 1 DDI study with itraconazole and diltiazem provides a reference framework for predicting and interpreting interaction magnitudes with other CYP3A4 modulators [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY2623091

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.